2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide
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Overview
Description
2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound with a molecular formula of C26H26ClN3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a chlorinated benzamide group, a methyl group, and a piperazine ring with a phenylcarbonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: Shares a similar core structure but differs in the substituents attached to the piperazine ring.
Cetirizine Related Compound G: Contains a piperazine ring with different substituents, used as a reference standard in pharmaceutical research.
Uniqueness
2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
767316-74-5 |
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Molecular Formula |
C25H24ClN3O2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-11-12-20(21(26)17-18)24(30)27-22-9-5-6-10-23(22)28-13-15-29(16-14-28)25(31)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3,(H,27,30) |
InChI Key |
PCXDQDQVLPCVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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